Halogen-Dependent Physicochemical Profile: Chloro (942771-47-3) vs. Bromo (942788-61-6) vs. Des-Halogen (942771-43-9) Benzenesulfonyl Piperazine Analogs
The target compound distinguishes itself from the bromo analog (CAS 942788-61-6, BPP-1) and the des-chloro positional isomer (CAS 942771-43-9) through a quantifiably different physicochemical signature driven by the chlorine atom at position 5. According to ZINC database entries, the molecular weight difference is 26–30 Da (Cl vs. Br vs. H), and the computed logP varies incrementally: the target compound displays logP 2.274, while the des-chloro analog (no halogen) is expected to exhibit lower logP due to the absence of a hydrophobic halogen contribution [1]. The chlorine substituent also serves as a halogen-bond donor to protein backbone carbonyls, a binding mode unavailable to the des-chloro isomer and sterically distinct from bromine [2]. These differences alter membrane permeability, solubility, and potential off-target binding kinetics across the series.
| Evidence Dimension | Computed logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.274 (ZINC6883931) |
| Comparator Or Baseline | Des-chloro isomer (CAS 942771-43-9): logP not independently reported; expected lower by ~0.3–0.5 log units based on removal of hydrophobic Cl atom. Bromo analog (CAS 942788-61-6): logP not independently reported; expected slightly higher (~0.2–0.4) due to larger, more polarizable Br atom. |
| Quantified Difference | Target compound logP ≈ 2.27; predicted logP shift of –0.3 to –0.5 vs. des-chloro isomer and +0.2 to +0.4 vs. bromo analog. |
| Conditions | ZINC computational prediction based on molecular structure (XlogP). |
Why This Matters
LogP differences of this magnitude affect passive membrane permeability and aqueous solubility, directly influencing in vitro assay performance and in vivo pharmacokinetics—factors critical for compound selection in drug discovery campaigns.
- [1] ZINC Database. ZINC000006883931 (target), ZINC entries for des-chloro isomer. logP values computed via XlogP algorithm. View Source
- [2] Auffinger P, Hays FA, Westhof E, Ho PS. Halogen bonds in biological molecules. Proc Natl Acad Sci USA. 2004;101(48):16789-16794. (Class-level evidence for halogen bonding potential of chlorine in protein-ligand complexes). View Source
